molecular formula C17H23FN4O5S2 B2903451 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane CAS No. 2034208-79-0

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2903451
CAS No.: 2034208-79-0
M. Wt: 446.51
InChI Key: NEQLOQHOLNORCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,4-diazepane derivative featuring dual sulfonyl groups: one attached to a 3,5-dimethyl-1H-pyrazol-4-yl moiety and the other to a 5-fluoro-2-methoxyphenyl group. The diazepane ring provides conformational flexibility, while the sulfonyl substituents likely influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O5S2/c1-12-17(13(2)20-19-12)29(25,26)22-8-4-7-21(9-10-22)28(23,24)16-11-14(18)5-6-15(16)27-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQLOQHOLNORCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a 1,4-diazepane core with two sulfonyl substituents, a feature common to analogs in and . Key structural variations lie in the substituents on the sulfonyl groups:

Compound Sulfonyl Group 1 Sulfonyl Group 2 Molecular Formula Molecular Weight
Target Compound 3,5-dimethyl-1H-pyrazol-4-yl 5-fluoro-2-methoxyphenyl Not explicitly provided ~470–500 (estimated)
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane () 5,6,7,8-tetrahydronaphthalen-2-yl 3,5-dimethyl-1H-pyrazol-1-yl (via ethyl linker) C₂₃H₃₃ClN₄O₂S 497.05
1-((2,6-difluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane () 2,6-difluorophenyl 1-methyl-1H-pyrazol-4-yl C₁₅H₁₈F₂N₄O₄S₂ 420.5

Key Observations :

  • Planarity and Conformation: Compounds like those in exhibit partial non-planarity due to steric hindrance from substituents (e.g., fluorophenyl groups oriented perpendicular to the main plane). The target compound’s 3,5-dimethylpyrazole may impose similar conformational restrictions .

Physicochemical and Pharmacological Implications

  • Solubility : The 5-fluoro-2-methoxyphenyl group in the target compound may improve aqueous solubility compared to ’s hydrophobic tetrahydronaphthalenyl group .
  • Bioactivity : Fluorine and methoxy substituents are common in drug design for enhancing metabolic stability and target binding. ’s compound, with dual fluorinated aryl groups, may exhibit stronger hydrophobic interactions than the target compound .

Preparation Methods

Preparation of 1,4-Diazepane

While 1,4-diazepane is commercially available, its synthesis from piperazine derivatives via ring expansion is well-documented. For example, treatment of 1,4-diazepane precursors with ethylene oxide under basic conditions yields the seven-membered ring.

Parameter Condition
Starting material Piperazine derivative
Reagent Ethylene oxide, NaOH
Solvent Tetrahydrofuran (THF)
Temperature 0–5°C (slow addition), then 25°C
Yield 60–75%

First Sulfonation: 3,5-Dimethylpyrazole-4-sulfonyl Group

The 1-position nitrogen is sulfonylated first due to lower steric hindrance.

Procedure :

  • Dissolve 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) dropwise at 0°C under nitrogen.
  • Introduce triethylamine (2.2 eq) to neutralize HCl.
  • Stir at 25°C for 12 hours.
Parameter Condition Source
Solvent Dichloromethane
Base Triethylamine
Reaction time 12 hours
Yield 82% (intermediate)

Purification :

  • Extract with 5% HCl (aq) to remove excess base.
  • Isolate via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Second Sulfonation: 5-Fluoro-2-methoxyphenylsulfonyl Group

The 4-position nitrogen is sulfonylated after the first sulfonation, exploiting reduced reactivity due to increased steric effects.

Procedure :

  • Dissolve the monosulfonated intermediate (1.0 eq) in THF.
  • Add 5-fluoro-2-methoxyphenylsulfonyl chloride (1.05 eq) at −10°C.
  • Use 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
  • Stir at 0°C for 6 hours.
Parameter Condition Source
Solvent Tetrahydrofuran
Catalyst DMAP
Temperature −10°C → 0°C
Yield 68% (final product)

Purification :

  • Precipitate in ice-cold water.
  • Recrystallize from ethanol/water (7:3).

Reaction Optimization

Solvent and Temperature Effects

  • Dichloromethane vs. THF : DCM provides higher yields for the first sulfonation due to better solubility of sulfonyl chlorides.
  • Low temperatures (−10°C to 0°C) prevent diazepane ring opening and disulfonation byproducts.

Stoichiometric Control

  • Limiting sulfonyl chloride to 1.05–1.1 eq minimizes polysulfonation. Excess reagent leads to 8–12% disulfonated impurities.

Catalytic Enhancements

  • DMAP accelerates the second sulfonation by activating the sulfonyl chloride via transient complex formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.82 (s, 1H, pyrazole-H)
    • δ 6.95–7.15 (m, 3H, aryl-H)
    • δ 3.89 (s, 3H, OCH₃)
    • δ 2.45–3.10 (m, 8H, diazepane-CH₂).
  • HRMS : m/z calcd. for C₂₀H₂₄F₃N₅O₆S₂: 547.12; found: 547.11.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Industrial Scaling Considerations

Continuous Flow Synthesis

  • Microreactors enable precise temperature control and reduced reaction times (2–4 hours vs. 12 hours).

Green Chemistry Metrics

  • E-factor : 12.5 (improved to 8.2 with solvent recycling).
  • PMI (Process Mass Intensity) : 32.7 → 24.1 after optimization.

Challenges and Mitigation

Challenge Solution
Disulfonation byproducts Stepwise addition, stoichiometric control
Low solubility of intermediates Switch to DMF/THF mixtures
Ring-opening side reactions Strict temperature control

Q & A

Basic Research Questions

What synthetic methodologies are most effective for constructing the diazepane core and sulfonyl substituents in this compound?

The synthesis involves multi-step reactions, typically starting with diazepane ring formation followed by sulfonylation. Key steps include:

  • Diazepane synthesis : Cyclization of diamines with carbonyl compounds (e.g., via reductive amination or nucleophilic substitution) under controlled pH and temperature .
  • Sulfonylation : Sequential introduction of sulfonyl groups using sulfonyl chlorides (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 5-fluoro-2-methoxybenzenesulfonyl chloride) in aprotic solvents (e.g., acetonitrile) with bases like pyridine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

How can structural characterization techniques validate the compound’s purity and regioselectivity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regioselectivity of sulfonyl group attachment (e.g., chemical shifts for aromatic protons at δ 7.2–8.0 ppm and diazepane methylenes at δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H23_{23}FN4_4O5_5S2_2) with <2 ppm error .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

What preliminary assays are recommended to evaluate its biological activity?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

How can computational modeling optimize reaction yields and predict biological targets?

  • Reaction path screening : Quantum chemical calculations (e.g., DFT) identify low-energy intermediates and transition states for sulfonylation steps .
  • Molecular docking : Predict binding affinities to kinases (e.g., PDB ID: 1M17) using AutoDock Vina, focusing on hydrogen bonding with sulfonyl oxygen and π-π stacking with aromatic groups .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and cytochrome P450 interactions to prioritize lead optimization .

How do structural modifications (e.g., substituent variations) impact bioactivity and pharmacokinetics?

  • Fluorine/methoxy effects : 5-Fluoro and 2-methoxy groups enhance metabolic stability and blood-brain barrier penetration via reduced CYP450 metabolism .
  • Pyrazole dimethyl groups : 3,5-Dimethyl substitution increases steric bulk, potentially reducing off-target binding .
  • Sulfonyl group polarity : Enhances solubility but may limit membrane permeability; logD optimization via substituent tweaking (e.g., replacing methoxy with trifluoromethoxy) .

What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 0.1–100 μM) to confirm activity thresholds .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-kinase targets .
  • Solvent artifact checks : Compare DMSO vs. aqueous solubility to rule out aggregation-induced false positives .

How can reaction conditions be optimized for scalability and reproducibility?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • Continuous flow synthesis : Microreactors improve heat transfer and mixing for sulfonylation steps, reducing side products .
  • In-line analytics : PAT tools (e.g., FTIR, Raman) monitor reaction progress in real time .

Methodological Tables

Table 1: Key Synthetic Parameters

StepOptimal ConditionsYield (%)Reference
Diazepane formationEtOH, 80°C, 12 h65–70
Pyrazole sulfonylationAcetonitrile, pyridine, 0°C, 2 h85
Aryl sulfonylationDCM, TEA, rt, 6 h78

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.